
3,6,9,12-Tetraoxahexadecan-1-ol, 15-methyl-, dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9,12-Tetraoxahexadecan-1-ol, 15-methyl-, dihydrogen phosphate is a chemical compound with the molecular formula C12H26O5. It is also known by other names such as tetraethylene glycol monobutyl ether and 2-(2-(2-butoxyethoxy)-ethoxy)-ethoxy)ethanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxahexadecan-1-ol, 15-methyl-, dihydrogen phosphate typically involves the reaction of butoxyethanol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, usually an alkali metal hydroxide, at elevated temperatures and pressures . The resulting product is then purified through distillation or other separation techniques to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous reactors that allow for the efficient and consistent production of large quantities. The process involves the same basic reaction as in the laboratory synthesis but is optimized for higher throughput and cost-effectiveness. The use of advanced separation and purification technologies ensures that the final product meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
3,6,9,12-Tetraoxahexadecan-1-ol, 15-methyl-, dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various ethers or esters .
Wissenschaftliche Forschungsanwendungen
3,6,9,12-Tetraoxahexadecan-1-ol, 15-methyl-, dihydrogen phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in various chemical reactions and processes.
Biology: The compound is used in the preparation of biological samples and as a component in various biochemical assays.
Medicine: It is used in the formulation of pharmaceuticals and as an excipient in drug delivery systems.
Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,6,9,12-Tetraoxahexadecan-1-ol, 15-methyl-, dihydrogen phosphate involves its interaction with various molecular targets and pathways. The compound can act as a surfactant, reducing the surface tension of aqueous solutions and enhancing the solubility of hydrophobic compounds. It can also interact with biological membranes, altering their permeability and facilitating the transport of other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraethylene glycol monobutyl ether: Similar in structure and properties, used in similar applications.
Polyethylene glycol: A broader class of compounds with varying chain lengths and applications.
Butoxyethanol: A related compound with similar solvent properties.
Uniqueness
3,6,9,12-Tetraoxahexadecan-1-ol, 15-methyl-, dihydrogen phosphate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its ability to act as a surfactant and its compatibility with various chemical and biological systems make it particularly valuable in a wide range of applications .
Eigenschaften
CAS-Nummer |
63217-09-4 |
|---|---|
Molekularformel |
C13H29O8P |
Molekulargewicht |
344.34 g/mol |
IUPAC-Name |
2-[2-[2-[2-(3-methylbutoxy)ethoxy]ethoxy]ethoxy]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C13H29O8P/c1-13(2)3-4-17-5-6-18-7-8-19-9-10-20-11-12-21-22(14,15)16/h13H,3-12H2,1-2H3,(H2,14,15,16) |
InChI-Schlüssel |
CXWZTSQXXIMONI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCOCCOCCOCCOCCOP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


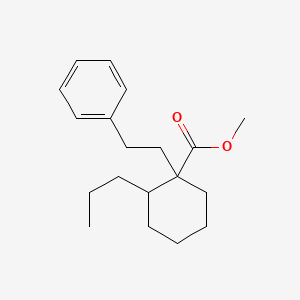
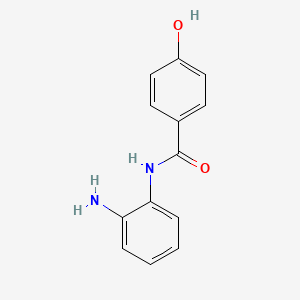
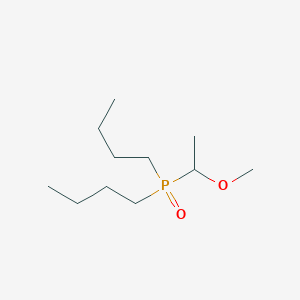
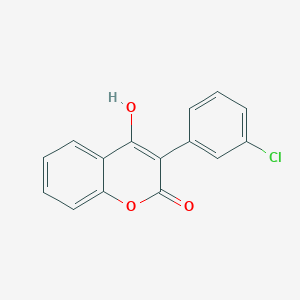
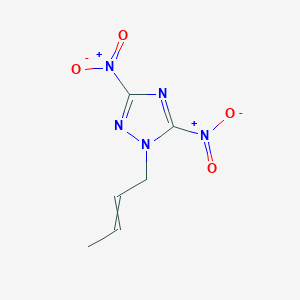

![N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-D-alanine](/img/structure/B14515960.png)

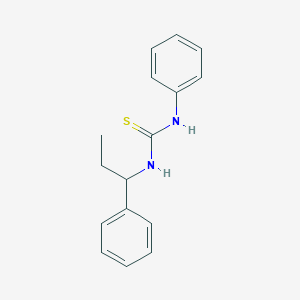
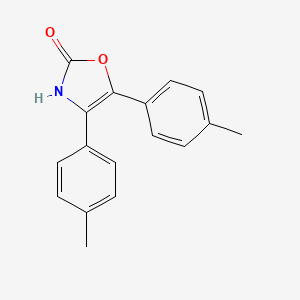
![6,7-Dichloro-4-methylthieno[2,3-B]quinoline](/img/structure/B14516002.png)
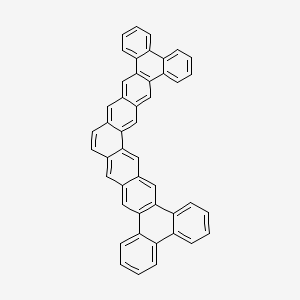
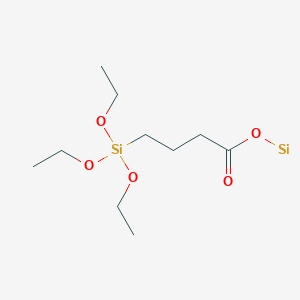
![5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B14516017.png)
